

Application Note: Quantitative Mineralogical Analysis of Umber Pigments using X-ray Diffraction

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Compound of Interest

Compound Name: *Umber*

Cat. No.: *B1143585*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Umber is a natural earth pigment characterized by its brown or reddish-brown color, which has been used for centuries in various applications, including art and coatings. The color and properties of **umber** are derived from its mineralogical composition, primarily a mixture of iron and manganese oxides. Raw **umber** is a yellowish-brown pigment, while burnt **umber**, which is produced by heating raw **umber**, exhibits a deeper reddish hue due to the transformation of some iron hydroxides to hematite.[1][2] The principal coloring agents are iron oxides (goethite, hematite) and manganese oxides.[3][4]

X-ray diffraction (XRD) is a powerful, non-destructive analytical technique ideal for identifying and quantifying the crystalline phases present in a material.[5] By analyzing the diffraction pattern of a sample, the constituent mineral phases can be identified and their relative abundances determined. This application note provides a detailed protocol for the quantitative analysis of **umber** pigments using XRD, with a focus on the Rietveld refinement method for accurate quantification.[6][7][8]

Experimental Principle

X-ray diffraction is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce monochromatic radiation, collimated to concentrate the rays, and directed toward the sample. The interaction of the incident rays with the sample produces constructive interference when the conditions of Bragg's Law ($n\lambda = 2d \sin\theta$) are satisfied. This law relates the wavelength of electromagnetic radiation to the diffraction angle and the lattice spacing in a crystalline sample. The diffracted X-rays are then detected, processed, and counted. The resulting X-ray diffraction pattern is a plot of intensity versus the angle of the detector, 2θ .

Quantitative phase analysis (QPA) using XRD determines the relative amounts of different crystalline phases in a mixture.[9] The intensity of the diffraction peaks of a particular phase is proportional to its concentration in the mixture.[5] The Rietveld refinement method is a sophisticated technique that involves fitting a calculated diffraction pattern to the entire experimental pattern.[6][7][8] This method requires knowledge of the crystal structures of all phases present and can provide highly accurate quantitative results, including the weight percentage of each phase and information on crystallite size and strain.[6][10]

Experimental Protocol

This protocol outlines the steps for analyzing the mineralogical composition of **umber** pigments using X-ray powder diffraction (XRPD).

Sample Preparation

Proper sample preparation is critical for obtaining high-quality XRD data.[11] The goal is to produce a fine, homogeneous powder with a random orientation of crystallites.

- **Grinding:** If the **umber** sample is in a coarse or aggregated form, it must be ground to a fine powder. This can be achieved using an agate mortar and pestle or a micronizing mill.[12] The optimal particle size for quantitative XRD is typically less than 10 μm to minimize micro-absorption effects and ensure good particle statistics.[12] Care should be taken to avoid over-grinding, which can lead to amorphization of the crystalline phases.[12]
- **Homogenization:** Ensure the ground powder is thoroughly mixed to achieve a homogeneous sample representative of the bulk material.

- **Sample Mounting:** The powdered sample is then mounted in a sample holder. The back-loading or side-loading methods are generally preferred over top-loading to reduce preferred orientation of the crystallites, which can significantly affect the accuracy of quantitative analysis.^[12] The surface of the sample should be flat and level with the surface of the sample holder.^[13]

XRD Data Collection

- **Instrument:** A modern powder X-ray diffractometer equipped with a copper (Cu) X-ray source and a high-speed detector is suitable for this analysis.
- **Instrument Parameters:**
 - **X-ray Tube:** Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$)
 - **Voltage and Current:** 40 kV and 40 mA
 - **Scan Range (2 θ):** 5° to 80°
 - **Step Size:** 0.02°
 - **Time per Step:** 1-2 seconds
 - **Optics:** Divergence slit, anti-scatter slit, and Soller slits to control the beam geometry. A monochromator or K β filter should be used to remove Cu K β radiation.

Data Analysis: Rietveld Refinement

- **Phase Identification:** The initial step in data analysis is to identify the mineral phases present in the **umber** sample. This is done by comparing the experimental diffraction pattern to a database of known diffraction patterns, such as the ICDD PDF (International Centre for Diffraction Data, Powder Diffraction File).
- **Rietveld Refinement:** Once the phases are identified, quantitative analysis is performed using the Rietveld method with appropriate software (e.g., GSAS-II, FullProf, HighScore Plus). The refinement process involves the following steps:

- **Input Crystal Structures:** Obtain the crystallographic information files (CIFs) for all identified phases (e.g., Goethite - $\text{FeO}(\text{OH})$, Hematite - Fe_2O_3 , Quartz - SiO_2 , and manganese oxides like Pyrolusite - MnO_2 or Bixbyite - $(\text{Mn,Fe})_2\text{O}_3$).
- **Refine Background:** Model the background of the diffraction pattern using a suitable function.
- **Refine Scale Factors:** The scale factor for each phase is directly proportional to its weight fraction in the mixture.
- **Refine Unit Cell Parameters:** Adjust the lattice parameters for each phase to account for any shifts in peak positions.
- **Refine Peak Profile Parameters:** Model the shape of the diffraction peaks using functions that account for instrumental broadening and sample-related effects like crystallite size and strain.
- **Assess Goodness of Fit:** The quality of the refinement is evaluated using numerical indicators such as Rwp (weighted-profile R-factor) and χ^2 (goodness of fit). A good refinement will have low R-factors and a flat difference plot (observed pattern minus calculated pattern).

Data Presentation

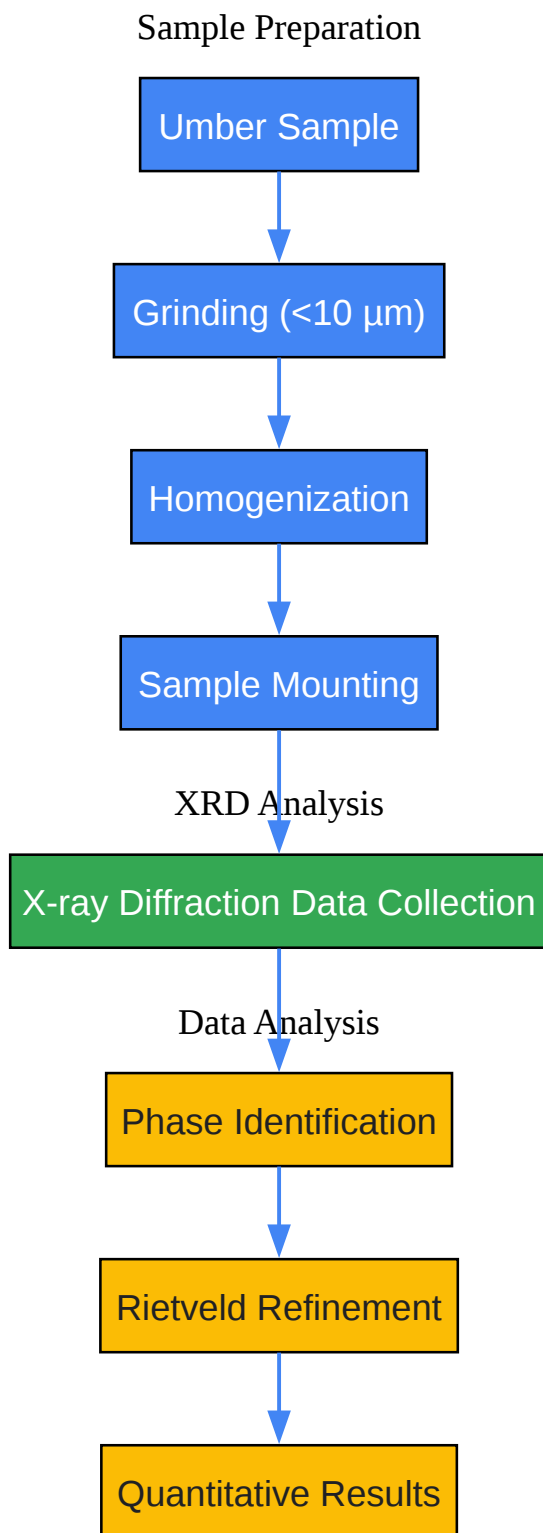
The quantitative results from the Rietveld refinement should be summarized in a clear and concise table.

Mineral Phase	Chemical Formula	Crystal System	Space Group	Weight %
Goethite	$\alpha\text{-FeO}(\text{OH})$	Orthorhombic	Pbnm	65.3
Hematite	$\alpha\text{-Fe}_2\text{O}_3$	Rhombohedral	R-3c	15.8
Quartz	SiO_2	Trigonal	P3 ₂ 21	10.2
Pyrolusite	MnO_2	Tetragonal	P4 ₂ /mnm	8.7
Total	100.0			

Caption: Example of quantitative phase analysis results for a raw **umber** sample obtained from Rietveld refinement of XRD data.

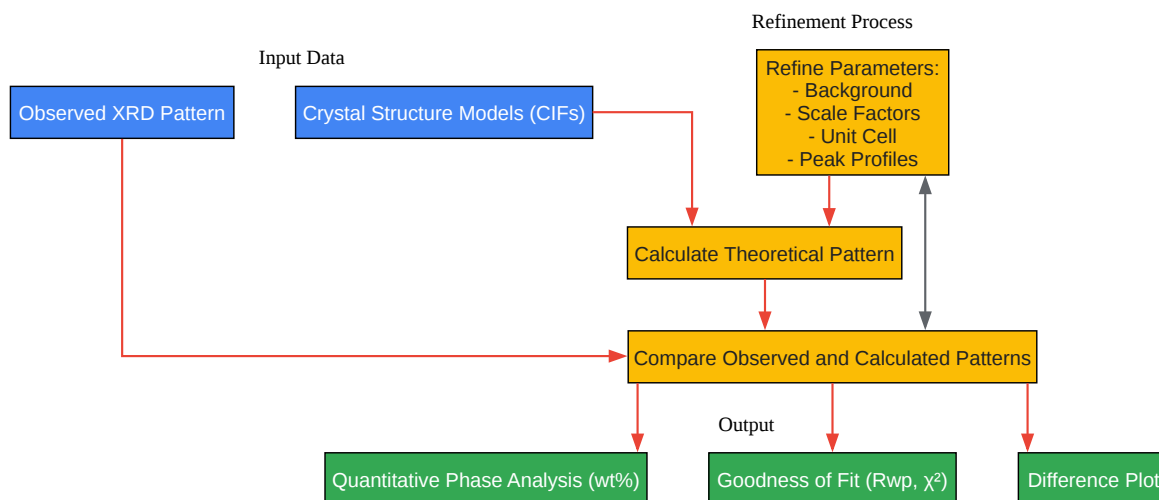
Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the XRD analysis of **umber** and the logical relationship of the Rietveld refinement process.



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Caption: Experimental workflow for the XRD analysis of **umber** pigments.



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Caption: Logical relationship of the Rietveld refinement process for quantitative phase analysis.

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